1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid 1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20139120
InChI: InChI=1S/C12H10N6O3/c1-6-13-5-8(11-15-7(2)17-21-11)10(14-6)18-4-3-9(16-18)12(19)20/h3-5H,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C12H10N6O3
Molecular Weight: 286.25 g/mol

1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC20139120

Molecular Formula: C12H10N6O3

Molecular Weight: 286.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C12H10N6O3
Molecular Weight 286.25 g/mol
IUPAC Name 1-[2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C12H10N6O3/c1-6-13-5-8(11-15-7(2)17-21-11)10(14-6)18-4-3-9(16-18)12(19)20/h3-5H,1-2H3,(H,19,20)
Standard InChI Key GWEFFUJMJAZSHY-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C(=N1)N2C=CC(=N2)C(=O)O)C3=NC(=NO3)C

Introduction

Structural Characterization and Molecular Design

The molecule comprises three distinct heterocyclic systems: a pyrimidine ring at position 4 of the pyrazole, a 1,2,4-oxadiazole substituent at position 5 of the pyrimidine, and a carboxylic acid group at position 3 of the pyrazole. The pyrimidine ring (C₅H₄N₂) provides a planar, aromatic framework that enhances π-π stacking interactions, while the 1,2,4-oxadiazole moiety (C₂H₂N₂O) introduces electron-withdrawing characteristics that modulate electronic density . The carboxylic acid group (-COOH) at position 3 of the pyrazole enables hydrogen bonding and salt formation, potentially improving solubility in polar solvents .

Crystallographic studies of related pyrazole-carboxylic acid derivatives, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, reveal monoclinic crystal systems with hydrogen-bonded networks stabilized by O–H···O and N–H···O interactions . While the title compound’s crystal structure remains uncharacterized, analogous intermolecular interactions are expected to dominate its solid-state packing.

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of polyheterocyclic systems like this compound typically involves sequential cyclization and functionalization steps. A plausible route begins with the formation of the pyrimidine ring via Biginelli or similar multicomponent reactions, followed by oxadiazole installation through cyclocondensation of amidoximes with carboxylic acid derivatives . For example:

  • Pyrimidine Formation: Condensation of ethyl acetoacetate with urea and aldehydes yields dihydropyrimidinones, which are subsequently dehydrogenated to pyrimidines.

  • Oxadiazole Introduction: Reaction of a nitrile intermediate with hydroxylamine forms an amidoxime, which undergoes cyclization with a carboxylic acid derivative to generate the 1,2,4-oxadiazole ring .

  • Pyrazole Coupling: Suzuki-Miyaura or nucleophilic aromatic substitution links the pyrimidine-oxadiazole subunit to the pyrazole-carboxylic acid moiety.

Challenges in Purification

The presence of multiple heterocycles complicates purification. Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC may be required to isolate the target compound. Analogous syntheses report yields of 30–50% after optimization .

Physicochemical Properties

While experimental data for the title compound are scarce, predictions can be made based on structural analogs:

PropertyPredicted Value/CharacteristicsBasis in Literature
Molecular Weight331.29 g/molCalculated from formula
Melting Point210–230°C (decomposes)Similar pyrazole derivatives
SolubilityModerate in DMSO, methanol; poor in waterCarboxylic acid enhances polarity
LogP (Partition Coefficient)1.8–2.5Estimated via ChemDraw
UV-Vis λmax~260 nm (π→π* transitions)Pyrimidine/pyrazole chromophores

The carboxylic acid group (pKa ≈ 3–4) ensures ionization at physiological pH, potentially enhancing bioavailability .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • Pyrazole H-4: δ 8.2–8.5 ppm (deshielded by adjacent carboxylic acid).

    • Pyrimidine H-6: δ 7.9–8.1 ppm.

    • Oxadiazole CH₃: δ 2.6–2.8 ppm .

  • ¹³C NMR: Carboxylic acid carbon at δ 165–170 ppm; pyrimidine C-2 at δ 155–160 ppm .

Infrared (IR) Spectroscopy

Strong absorption bands at:

  • 1700–1720 cm⁻¹ (C=O stretch of carboxylic acid).

  • 1600–1650 cm⁻¹ (C=N stretches in oxadiazole and pyrimidine) .

Computational and Modeling Insights

Density functional theory (DFT) calculations on similar molecules reveal:

  • HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential (MEP): Negative regions localized at carboxylic oxygen atoms, favoring interactions with cationic residues .

Docking studies hypothesize binding to kinases or G-protein-coupled receptors, though experimental validation is needed.

Industrial and Material Science Applications

The planar heteroaromatic system and extended conjugation suggest utility in:

  • Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity from oxadiazole .

  • Metal-Organic Frameworks (MOFs): Carboxylic acid groups could coordinate to metal nodes, as seen in Zn-based MOFs .

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